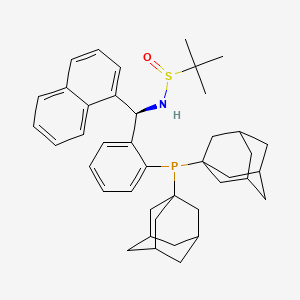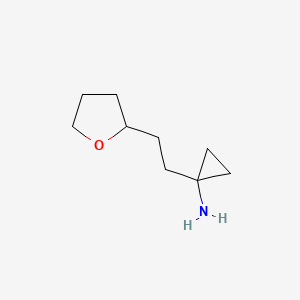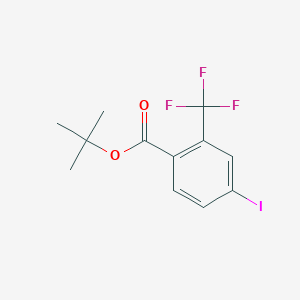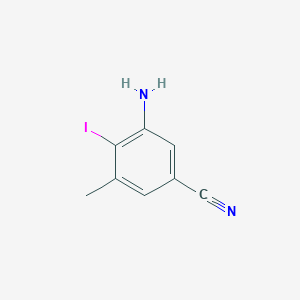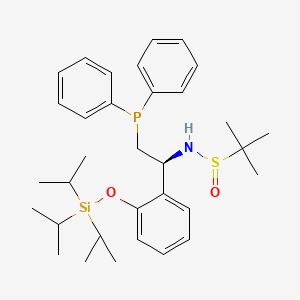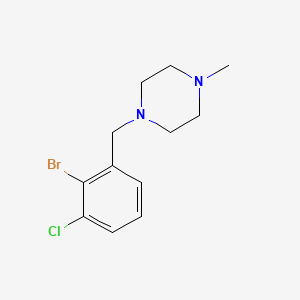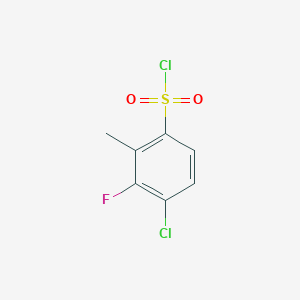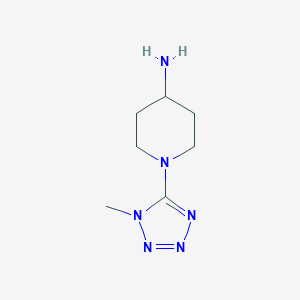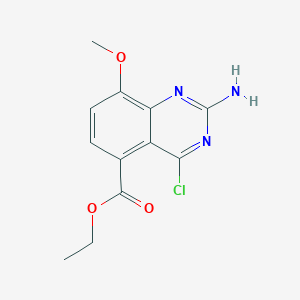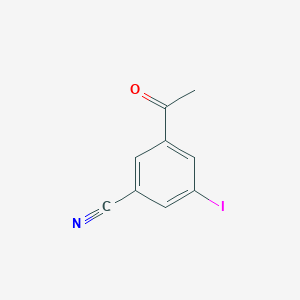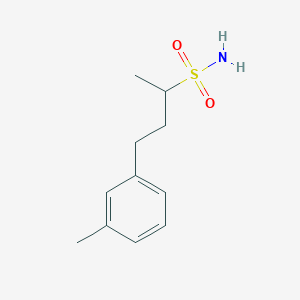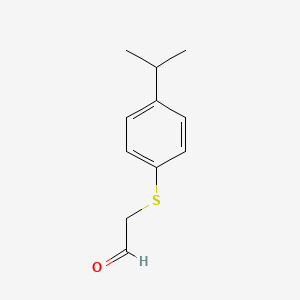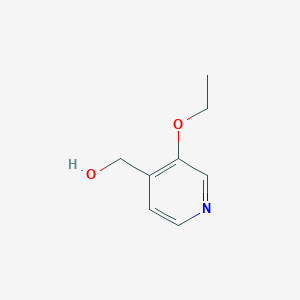
(3-Ethoxypyridin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Ethoxypyridin-4-yl)methanol is an organic compound with the molecular formula C8H11NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an ethoxy group at the third position and a hydroxymethyl group at the fourth position of the pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxypyridin-4-yl)methanol typically involves the reaction of 3-ethoxypyridine with formaldehyde under basic conditions. The reaction proceeds via a nucleophilic addition mechanism, where the nucleophilic nitrogen of the pyridine ring attacks the electrophilic carbon of formaldehyde, followed by reduction to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form (3-ethoxypyridin-4-yl)methanal or (3-ethoxypyridin-4-yl)methanoic acid.
Reduction: The compound can be reduced to form (3-ethoxypyridin-4-yl)methane.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reactions often require a strong base like sodium hydride (NaH) or a catalyst such as palladium on carbon (Pd/C).
Major Products:
- Oxidation yields (3-ethoxypyridin-4-yl)methanal or (3-ethoxypyridin-4-yl)methanoic acid.
- Reduction yields (3-ethoxypyridin-4-yl)methane.
- Substitution reactions yield various derivatives depending on the substituent introduced .
Aplicaciones Científicas De Investigación
(3-Ethoxypyridin-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (3-Ethoxypyridin-4-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group allows it to form hydrogen bonds with various biological molecules, potentially affecting their function. The ethoxy group can enhance its lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
- (3-Chloro-2-ethoxypyridin-4-yl)methanol
- (3-Methoxypyridin-4-yl)methanol
- (3-Ethoxypyridin-2-yl)methanol
Comparison: (3-Ethoxypyridin-4-yl)methanol is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and biological activity. For instance, the presence of the ethoxy group at the third position and the hydroxymethyl group at the fourth position can result in different steric and electronic effects compared to its analogs, leading to distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
(3-ethoxypyridin-4-yl)methanol |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8-5-9-4-3-7(8)6-10/h3-5,10H,2,6H2,1H3 |
Clave InChI |
YGHYTKXOLQNSNX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CN=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol](/img/structure/B13649513.png)
